2-(Oxetan-3-yl)propan-2-amine
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Overview
Description
2-(Oxetan-3-yl)propan-2-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production of 2-(Oxetan-3-yl)propan-2-amine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the amine group or the oxetane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
2-(Oxetan-3-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in drug design due to its unique structural properties.
Materials Science: It is used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)propan-2-amine involves its interaction with molecular targets through its amine group and oxetane ring. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing azetidine rings share some structural similarities with oxetane derivatives.
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications.
Uniqueness
2-(Oxetan-3-yl)propan-2-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(oxetan-3-yl)propan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZNEWZARFNPNCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1COC1)N |
Origin of Product |
United States |
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